molecular formula C19H16F3N3O3 B565823 6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 1643462-64-9

6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B565823
CAS RN: 1643462-64-9
M. Wt: 391.35
InChI Key: AKQXQLUNFKDZBN-UHFFFAOYSA-N
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Description

This compound, also known as 1,5-Dimethyl-6-(2-methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)pyrimidine-2,4(1H,3H)-dione, is a pharmaceutical reference standard . It has a molecular formula of C19H16F3N3O3 and a molecular weight of 391.34 .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, is a topic of active research . The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of these compounds generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, a trifluoromethyl group, and a pyridine ring . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 391.34 . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which are a key structural motif in this compound, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several trifluoromethylpyridine derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

Trifluoromethylpyridine derivatives are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of Active Ingredients

Trifluoromethylpyridines serve as a key structural motif in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .

Acaricidal Activity

Pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety, such as the compound , have shown good to excellent acaricidal activity against Tetranychus cinnabarinus . Some compounds have shown excellent acaricidal activity even at low concentrations .

Insecticidal Activity

Some pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety have exhibited moderate to good insecticidal activities against Plutella xylostella and Aphis craccivora . In particular, compounds 8e and 8l showed outstanding insecticidal activities against Plutella xylostella at a concentration of 50 μg/mL .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This compound, being a TFMP derivative, could therefore have potential future applications in various fields.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "3-Trifluoromethylpyridine-2-carboxylic acid", "2-methyl-4-nitrophenol", "Ethyl acetoacetate", "Sodium ethoxide", "Chloroacetyl chloride", "Methyl iodide", "Sodium hydride", "Diethyl malonate" ], "Reaction": [ "Step 1: Synthesis of 3-Trifluoromethyl-2-hydroxypyridine", "React 3-Trifluoromethylpyridine-2-carboxylic acid with chloroacetyl chloride in the presence of triethylamine to obtain 3-Trifluoromethylpyridine-2-acetyl chloride.", "React 3-Trifluoromethylpyridine-2-acetyl chloride with sodium ethoxide to obtain 3-Trifluoromethyl-2-hydroxypyridine.", "Step 2: Synthesis of 4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenol", "React 3-Trifluoromethyl-2-hydroxypyridine with 2-methyl-4-nitrophenol in the presence of sodium hydride to obtain 4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenol.", "Step 3: Synthesis of Ethyl 2-(4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl)-3-oxobutanoate", "React 4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenol with ethyl acetoacetate in the presence of potassium carbonate to obtain Ethyl 2-(4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl)-3-oxobutanoate.", "Step 4: Synthesis of 6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione", "React Ethyl 2-(4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl)-3-oxobutanoate with methyl iodide in the presence of potassium carbonate to obtain 6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione." ] }

CAS RN

1643462-64-9

Molecular Formula

C19H16F3N3O3

Molecular Weight

391.35

IUPAC Name

1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrimidine-2,4-dione

InChI

InChI=1S/C19H16F3N3O3/c1-10-9-12(28-17-14(19(20,21)22)5-4-8-23-17)6-7-13(10)15-11(2)16(26)24-18(27)25(15)3/h4-9H,1-3H3,(H,24,26,27)

InChI Key

AKQXQLUNFKDZBN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)C3=C(C(=O)NC(=O)N3C)C

synonyms

1,5-Dimethyl-6-(2-methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)pyrimidine-2,4(1H,3H)-dione

Origin of Product

United States

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